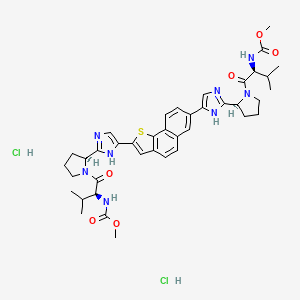
HCV-IN-7 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HCV-IN-7 hydrochloride is a potent and orally active inhibitor of the hepatitis C virus (HCV) NS5A protein. It exhibits a pan-genotypic profile, meaning it is effective against all genotypes of HCV, and has shown promising pharmacokinetic properties with favorable liver uptake
準備方法
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids, temperature control, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of HCV-IN-7 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound on a larger scale. The process may also involve the use of continuous flow chemistry to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: HCV-IN-7 hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure to enhance its activity or improve its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be further evaluated for their inhibitory activity against HCV.
科学的研究の応用
HCV-IN-7 hydrochloride is extensively used in scientific research due to its potent inhibitory activity against HCV. Its applications include:
Chemistry: Studying the structure-activity relationships (SAR) of HCV inhibitors.
Biology: Investigating the mechanism of HCV replication and the role of NS5A protein.
Medicine: Developing new antiviral drugs for the treatment of HCV infections.
Industry: Producing reference standards and reagents for pharmaceutical research.
作用機序
HCV-IN-7 hydrochloride exerts its effects by inhibiting the NS5A protein of HCV, which is crucial for viral replication. The compound binds to the NS5A protein, preventing it from performing its role in the viral life cycle. This inhibition disrupts the replication process, leading to a reduction in viral load.
Molecular Targets and Pathways: The primary molecular target of this compound is the NS5A protein. The compound interferes with the protein's function, which is involved in the formation of the viral replication complex and the assembly of new virus particles.
類似化合物との比較
Daclatasvir
Ledipasvir
Sofosbuvir
Ribavirin
特性
分子式 |
C40H50Cl2N8O6S |
|---|---|
分子量 |
841.8 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29-,30-,32-,33-;;/m0../s1 |
InChIキー |
HVGIKJUXPYMGSR-RADXRPBUSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


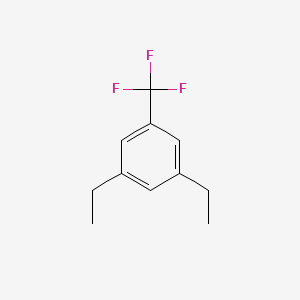
![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
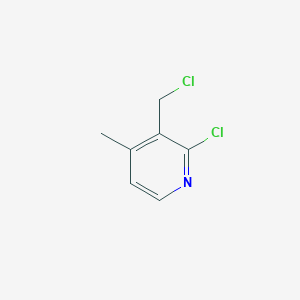
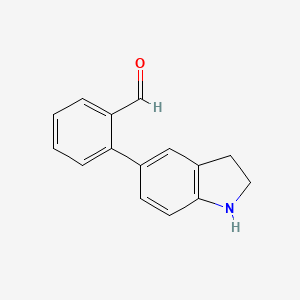
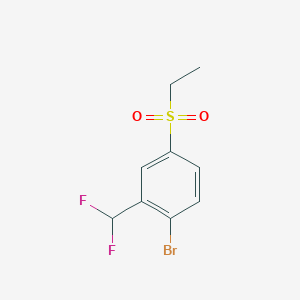
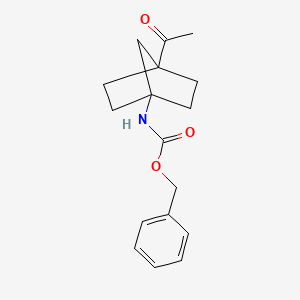
![8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
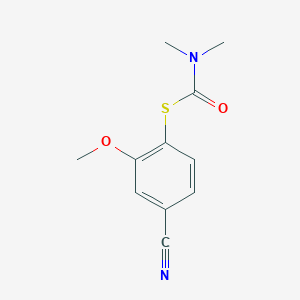
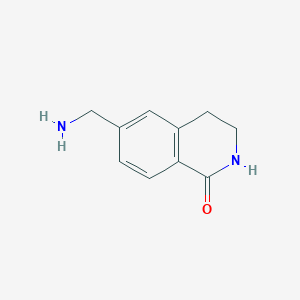
![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
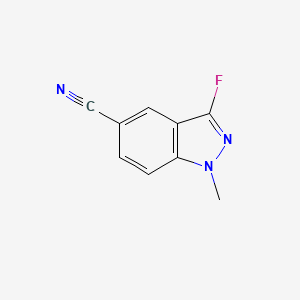
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)
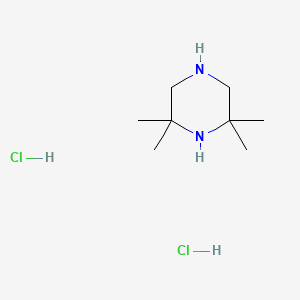
![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
